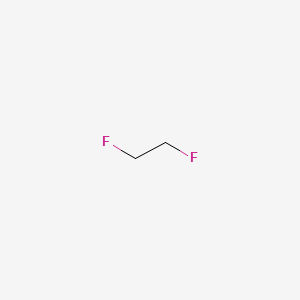

1,2-Difluoroethane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, benzene, chloroformin water, 2.31x10+3 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFMSNDOYCFEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073214 | |

| Record name | 1,2-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

26 °C | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, benzene, chloroform | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density = 0.913 g/mL at 19 °C | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

616.0 [mmHg], 616 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | 1,2-Difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid | |

CAS No. |

624-72-6 | |

| Record name | 1,2-Difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Difluoroethane (FC-152) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IQ22ABI8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 1,2-Difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and core properties of 1,2-difluoroethane (HFC-152). It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated organic compounds. This document details the primary synthetic routes, including historical context and modern methodologies. Key physicochemical and spectroscopic data are presented in structured tables for ease of reference. Furthermore, experimental workflows and conceptual relationships are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Introduction

This compound (C₂H₄F₂) is a hydrofluorocarbon (HFC) that has garnered interest in various fields due to the unique properties conferred by the vicinal difluoro motif. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a valuable building block and model compound for understanding the behavior of more complex fluorinated molecules. This guide will explore the key methods for its synthesis, its historical discovery, and its fundamental physicochemical and spectroscopic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, application, and in silico modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄F₂ | [1] |

| Molecular Weight | 66.05 g/mol | [1][2] |

| CAS Number | 624-72-6 | [1][2] |

| Appearance | Colorless gas/volatile liquid | [1][3] |

| Boiling Point | 30.7 °C (303.8 K) | [4] |

| Melting Point | -104 °C (169 K) | [4] |

| Density (liquid) | 0.913 g/mL at 19 °C | [1] |

| Vapor Pressure | 616.0 mmHg at 25 °C | [1] |

| Solubility in water | 2.31 g/L | [4] |

| Solubility in organic solvents | Very soluble in ether, benzene, chloroform | [1] |

| Critical Temperature | 107.5 °C | [1][4] |

| Refractive Index (n D) | 1.28 (liquid) | [4] |

| Dipole Moment | 2.67 Debye | [1] |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: direct fluorination of a hydrocarbon precursor and halogen exchange from a dihaloethane.

Direct Fluorination of Ethylene

The direct reaction of ethylene with elemental fluorine is a highly exothermic and potentially explosive process, which has limited its practical application.[4] The reaction yields a mixture of this compound and vinyl fluoride.[4]

Controlled reactions with solid fluorine can be initiated by near-infrared radiation.[4] However, due to the challenges in controlling this reaction, it is not a commonly used laboratory or industrial method for the preparation of this compound.

Halogen Exchange from 1,2-Dichloroethane

A more controlled and widely applicable method for the synthesis of this compound is through halogen exchange of 1,2-dichloroethane. This can be achieved via two primary routes: gas-phase fluorination with hydrogen fluoride (HF) and the Swarts reaction using metal fluorides.

A two-step industrial process starting from ethylene has been patented.[5] This method involves the chlorination of ethylene to produce 1,2-dichloroethane, followed by a gas-phase fluorination with hydrogen fluoride.

Experimental Protocol (based on patent literature) [5]

-

Step 1: Chlorination of Ethylene

-

Reactants: Ethylene (C₂H₄) and Chlorine (Cl₂)

-

Catalyst: A composite catalyst containing one or more of Ni, Al, Fe, and Ca.

-

Reaction Conditions: Gas-phase reaction at a temperature of 250-600 °C. The molar ratio of ethylene to chlorine is typically between 1:0.1 and 1:5. The contact time for the gas-phase reaction is between 0.1 and 20 seconds.

-

Product: A mixture containing 1,2-dichloroethane and 1,1,2-trichloroethane.

-

-

Step 2: Fluorination of 1,2-Dichloroethane

-

Reactants: The mixture of chlorinated ethanes from Step 1 and Hydrogen Fluoride (HF).

-

Catalyst: A composite fluorination catalyst containing one or more of Cr, Cu, Zn, Mg, Co, and In.

-

Reaction Conditions: Gas-phase reaction at a temperature of 200-550 °C. The molar ratio of the chlorinated ethane mixture to hydrogen fluoride is typically between 1:6 and 1:15. The contact time for the gas-phase reaction is between 0.1 and 20 seconds.

-

Product: A mixture of this compound and 1,1,2-trifluoroethane, which can be separated by distillation.

-

Quantitative Data from Patent [5]

| Parameter | Step 1: Chlorination | Step 2: Fluorination |

| Temperature | 250-600 °C | 200-550 °C |

| Catalyst | Ni, Al, Fe, Ca composite | Cr, Cu, Zn, Mg, Co, In composite |

| Reactant Molar Ratio | C₂H₄:Cl₂ = 1:(0.1-5) | (C₂H₄Cl₂, C₂H₃Cl₃):HF = 1:(6-15) |

| Contact Time | 0.1-20 s | 0.1-20 s |

General Experimental Protocol (Conceptual)

-

Reactants: 1,2-Dichloroethane and a suitable metal fluoride (e.g., antimony trifluoride, mercurous fluoride, or silver fluoride).

-

Reaction Conditions: The reaction is typically carried out by heating the reactants, often in the presence of a catalyst such as antimony pentachloride when using SbF₃. The reaction can be performed neat or in a high-boiling inert solvent.

-

Work-up: The volatile this compound would be distilled from the reaction mixture. The product would then be washed to remove any acidic impurities and dried.

-

Yield: The yield would be dependent on the specific metal fluoride and reaction conditions used.

Discovery of this compound

The discovery of this compound is intrinsically linked to the pioneering work of the Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries. While a specific publication detailing the very first synthesis of this compound is not readily cited, his development of the "Swarts reaction" in the 1890s provided the first practical and controllable method for introducing fluorine into organic molecules via halogen exchange. It is highly probable that this compound was first synthesized by Swarts or his contemporaries using this methodology, by reacting 1,2-dichloroethane or 1,2-dibromoethane with a metal fluoride like antimony trifluoride.

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been studied in detail, with assignments for both the more stable gauche and the higher energy trans conformers.[6][7]

Key IR Absorption Bands (Gauche Conformer) [6]

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch |

| ~1450 | CH₂ scissoring |

| ~1050 | C-F stretch |

| 503 | F-C-C-F bending |

Mass Spectrometry

The electron ionization mass spectrum of this compound provides a characteristic fragmentation pattern.

Key Mass Spectrometry Peaks [8]

| m/z | Relative Intensity | Assignment |

| 66 | ~20% | [M]⁺ (molecular ion) |

| 47 | ~40% | [CH₂CHF]⁺ |

| 33 | 100% | [CH₂F]⁺ (base peak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the conformational flexibility and spin-spin coupling between protons and fluorine atoms, the NMR spectra of this compound are complex. The molecule exists as a rapidly equilibrating mixture of gauche and trans conformers, with the gauche form being more stable.[9][10]

Typical NMR Data (conceptual)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

| ¹H | ~4.5 ppm | Complex multiplet | J(H,H) and J(H,F) couplings |

| ¹³C | ~80 ppm | Triplet of triplets | ¹J(C,F) and ²J(C,H) |

| ¹⁹F | Varies with standard | Complex multiplet | J(F,H) and J(F,F) couplings |

Conformational Analysis

A notable feature of this compound is its preference for the gauche conformation over the anti (or trans) conformation, a phenomenon known as the "gauche effect".[9][10] This is contrary to what would be expected based on steric hindrance and dipole-dipole repulsion alone. The stability of the gauche conformer is attributed to hyperconjugation, an interaction between the σ C-H bonding orbitals and the σ* C-F antibonding orbitals.[4] The F-C-C-F dihedral angle in the gauche conformer is approximately 72°.[4] In the gaseous state, the gauche form is predominant, while in the liquid state, the gauche and trans conformers are present in roughly equal amounts and interconvert readily.[4]

Conclusion

This compound is a fundamentally important molecule in organofluorine chemistry. While its direct synthesis from ethylene is challenging, halogen exchange reactions, particularly the gas-phase fluorination of 1,2-dichloroethane, provide viable synthetic routes. The compound's preference for the gauche conformation is a classic example of the "gauche effect," a key concept in stereoelectronics. The comprehensive data on its physicochemical properties and spectroscopic characteristics presented in this guide serve as a valuable resource for researchers and professionals working with fluorinated compounds. The continued study of such fundamental molecules will undoubtedly contribute to the advancement of drug discovery, materials science, and other areas where the unique properties of fluorine are leveraged.

References

- 1. This compound | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 624-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound [webbook.nist.gov]

- 9. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. m.youtube.com [m.youtube.com]

Conformational Landscape of 1,2-Difluoroethane: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of 1,2-difluoroethane, a molecule of significant interest due to the "gauche effect," where the gauche conformer is anomalously more stable than the anti conformer. This document synthesizes experimental and computational data to elucidate the structural parameters, energetic properties, and rotational dynamics of this compound. Detailed methodologies for key experimental techniques, including gas electron diffraction, microwave spectroscopy, and infrared and Raman spectroscopy, are presented alongside the protocols for computational modeling. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, visual representations of the conformational pathways and experimental workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the underlying principles governing the conformational preferences of this molecule.

Introduction

The study of conformational isomerism is fundamental to understanding molecular structure, reactivity, and biological activity. This compound (FCH₂CH₂F) serves as a classic example of the gauche effect, a phenomenon that contradicts simple steric hindrance models by favoring a gauche conformation over the anti (or trans) conformation.[1] This unusual stability is attributed to a combination of hyperconjugation and electrostatic interactions.[2] A thorough understanding of the conformational landscape of this compound is crucial for the accurate parameterization of molecular mechanics force fields and has implications for the design of fluorinated molecules in drug development and materials science.

This guide aims to provide a detailed technical overview of the conformational analysis of this compound, drawing from a wide range of experimental and theoretical studies.

Conformational Isomers of this compound

Rotation about the central carbon-carbon single bond in this compound gives rise to a continuum of conformations. The most energetically significant of these are the staggered (gauche and anti) and eclipsed conformers.

-

Gauche Conformer: In this conformation, the two fluorine atoms are positioned at a dihedral angle of approximately 60-70°. This is the most stable conformer of this compound.

-

Anti (Trans) Conformer: Here, the fluorine atoms are situated at a dihedral angle of 180°, representing a local energy minimum but at a higher energy than the gauche conformer.

-

Eclipsed Conformers: These are high-energy transition states where the substituents on the two carbon atoms are aligned. The fully eclipsed conformation, with the two fluorine atoms eclipsing each other, represents the highest energy barrier to rotation.

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from various experimental and computational studies on the conformations of this compound.

Table 1: Relative Energies and Dihedral Angles of this compound Conformers

| Conformer | Method | ΔE (kcal/mol) (Relative to Gauche) | F-C-C-F Dihedral Angle (°) | Reference(s) |

| Gauche | Gas Electron Diffraction | 0 | 74.5 | [3] |

| Gauche | Microwave Spectroscopy | 0 | 71.0 ± 0.3 | [4] |

| Gauche | Ab initio (MP3/6-311++G) | 0 | - | [5][6] |

| Gauche | B3LYP/6-311G(d,p) | 0 | ~60 | [4] |

| Anti | Gas Electron Diffraction | 1.98 ± 0.08 | 180 | [7] |

| Anti | Ab initio (MP3/6-311++G) | 0.76 | 180 | [5][6] |

| Anti | B3LYP/6-311G(d,p) | Higher than gauche | 180 | [4] |

Table 2: Structural Parameters of Gauche and Anti this compound

| Parameter | Conformer | Method | Value | Reference(s) |

| r(C-C) | Gauche | Microwave Spectroscopy | 1.493 ± 0.008 Å | [4] |

| Anti | Gas Electron Diffraction | 1.501 ± 0.004 Å | ||

| r(C-F) | Gauche | Microwave Spectroscopy | 1.390 ± 0.003 Å | [4] |

| Anti | Gas Electron Diffraction | 1.401 ± 0.006 Å | ||

| r(C-H) | Gauche | Microwave Spectroscopy | 1.099 ± 0.002 Å (gauche H), 1.093 ± 0.005 Å (trans H) | [4] |

| Anti | Gas Electron Diffraction | 1.094 ± 0.002 Å | ||

| ∠(C-C-F) | Gauche | Microwave Spectroscopy | 110.6 ± 0.5° | [4] |

| Anti | Gas Electron Diffraction | 107.4 ± 0.5° | ||

| ∠(C-C-H) | Gauche | Microwave Spectroscopy | 108.4 ± 0.6° (gauche H), 111.3 ± 0.6° (trans H) | [4] |

| Anti | Gas Electron Diffraction | 111.4 ± 0.2° | ||

| ∠(H-C-H) | Gauche | Microwave Spectroscopy | 109.1 ± 0.5° | [4] |

| Anti | Gas Electron Diffraction | 110.0 ± 0.3° | ||

| ∠(H-C-F) | Gauche | Microwave Spectroscopy | 109.6 ± 0.3° (gauche H), 107.8 ± 0.6° (trans H) | [4] |

| Anti | Gas Electron Diffraction | 108.2 ± 0.3° |

Table 3: Rotational Barriers in this compound

| Transition | Method | Barrier Height (kcal/mol) | Reference(s) |

| Gauche → Anti | B3LYP/6-311G(d,p) | ~3.5 | [4] |

| Anti → Gauche | B3LYP/6-311G(d,p) | < 3.5 | [4] |

| Gauche → Gauche' (via fully eclipsed) | B3LYP/6-311G(d,p) | > 5.0 | [4] |

| Gauche → Gauche' (via anti) | B3LYP/6-311G(d,p) | ~3.5 | [4] |

Experimental Protocols

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of molecules in the gas phase.

-

Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar). The gas effuses through a nozzle with a small diameter (e.g., 0.2 mm) into the path of a high-energy electron beam.[8] To study the temperature dependence of conformer populations, the nozzle can be heated.

-

Data Collection: A beam of fast electrons (e.g., accelerated by a potential of a few thousand volts) is directed at the gas stream.[8] The scattered electrons produce a diffraction pattern of concentric rings on a detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[8]

-

Data Analysis: The diffraction intensities are converted into a molecular scattering function. This experimental function is then compared to a theoretical scattering function calculated for a given molecular model. A least-squares fitting procedure is used to refine the structural parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers to achieve the best fit between the experimental and theoretical data.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants, which can be used to determine the precise geometry of molecules.

-

Instrumentation: A common setup is a pulsed molecular beam Fourier transform microwave (FTMW) spectrometer.[9] This instrument operates in the microwave frequency range (e.g., 6.5-22 GHz).

-

Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon) is expanded supersonically through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.

-

Data Collection: The cooled molecules are irradiated with a short pulse of microwave radiation. The subsequent free induction decay of the coherently rotating molecules is detected and Fourier transformed to obtain the frequency-domain spectrum.

-

Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes for each conformer. The rotational constants (A, B, and C) are determined by fitting the frequencies of the assigned transitions to a rotational Hamiltonian. By analyzing the spectra of isotopically substituted species, a complete molecular structure can be determined.

Infrared and Raman Spectroscopy

Vibrational spectroscopy is used to identify the different conformers and to determine their relative populations as a function of temperature.

-

Instrumentation: Fourier transform infrared (FTIR) and laser Raman spectrometers are used to record the vibrational spectra. For far-infrared studies, a spectrometer equipped with a Mylar beam splitter and a TGS detector may be used.[7]

-

Sample Preparation: Spectra can be recorded for the gaseous, liquid, and solid phases. For gas-phase measurements, a gas cell with appropriate windows (e.g., KBr or CsI) is used. Temperature-dependent studies are performed by placing the cell in a variable-temperature cryostat.

-

Data Collection: Infrared and Raman spectra are recorded over a wide spectral range (e.g., 4000 to 50 cm⁻¹).[7] For Raman spectroscopy, depolarization ratios are measured to aid in the assignment of vibrational modes.

-

Data Analysis: The vibrational bands are assigned to the specific normal modes of the gauche and anti conformers. The relative populations of the conformers at different temperatures can be determined by measuring the integrated intensities of characteristic bands for each isomer. A van't Hoff plot of the natural logarithm of the ratio of the intensities versus the inverse of the temperature allows for the determination of the enthalpy difference (ΔH) between the conformers.

Computational Methodology

Ab initio and density functional theory (DFT) calculations are essential tools for investigating the conformational landscape of molecules.

-

Software: Quantum chemistry packages such as GAMESS or Gaussian are commonly used.[10]

-

Methodology:

-

Geometry Optimization: The geometries of the gauche and anti conformers, as well as the transition states connecting them, are optimized to find the stationary points on the potential energy surface.

-

Level of Theory: High levels of theory are required for accurate energy calculations. This includes Møller-Plesset perturbation theory (e.g., MP2, MP4) and coupled-cluster methods (e.g., CCSD(T)) with large, flexible basis sets (e.g., 6-311++G(3df,3pd), aug-cc-pVQZ).[10][11] DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can also provide valuable insights.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that the structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Potential Energy Surface Scan: To map the rotational energy profile, a relaxed potential energy surface scan is performed by systematically varying the F-C-C-F dihedral angle and optimizing the remaining geometrical parameters at each step.

-

Conformational Energy Profile and Interconversion

The rotation around the C-C bond in this compound can be visualized with a potential energy diagram. The gauche conformers are the global minima, and the anti conformer is a local minimum. The eclipsed conformations represent the transition states for interconversion.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric, electrostatic, and stereoelectronic effects that govern its structure and energetics. The well-established preference for the gauche conformer, known as the gauche effect, highlights the limitations of simple steric models and underscores the importance of hyperconjugative interactions in determining molecular conformation. This technical guide has provided a comprehensive summary of the quantitative data and detailed experimental and computational methodologies used to study this phenomenon. The presented information serves as a valuable resource for researchers in the fields of physical organic chemistry, computational chemistry, and drug design, enabling a deeper understanding and more accurate modeling of fluorinated organic molecules.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. rzepa.net [rzepa.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Rotational barriers. 1. 1,2-Dihaloethanes | Semantic Scholar [semanticscholar.org]

- 6. Rotational barriers. 1. 1,2-dihaloethanes (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fourier transform microwave spectroscopy and molecular structure of the trans-1,2-difluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ab Initio Highly Correlated Conformational Analysis of 1,2-Difluorethane and 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,2-Difluoroethane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the conformational isomerism and spectroscopic properties of fluorinated hydrocarbons like 1,2-difluoroethane is crucial. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on its two primary conformers: gauche and trans. The information is presented to facilitate research and development where the molecule's structural and dynamic properties are of interest.

This compound (CH₂FCH₂F) is a molecule of significant interest due to the "gauche effect," an atypical situation where the gauche conformation is more stable than the anti (or trans) conformation.[1] This phenomenon is attributed to a combination of hyperconjugation and steric effects.[1][2] Spectroscopic techniques are paramount in elucidating the structural parameters and energetic differences between these two conformers.

Conformational Isomerism of this compound

The rotation around the central carbon-carbon bond in this compound gives rise to two stable staggered conformers: gauche and trans.[3] The energy difference between these conformers has been a subject of numerous studies, with the gauche form generally found to be more stable in the gas phase.[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the gauche and trans conformers of this compound, compiled from various spectroscopic studies.

Vibrational Spectroscopy Data (Infrared and Raman)

Vibrational spectroscopy is a powerful tool to distinguish between the gauche (C₂ symmetry) and trans (C₂h symmetry) conformers due to their different selection rules.[5]

Table 1: Selected Vibrational Frequencies (cm⁻¹) of this compound Conformers [5][6]

| Vibrational Mode | gauche Conformer (cm⁻¹) | trans Conformer (cm⁻¹) | Spectroscopic Method |

| CH₂ stretch (sym) | 2974 | - | IR, Raman |

| CH₂ stretch (asym) | 3025 | - | IR, Raman |

| CH₂ scissoring | 1465 | - | IR, Raman |

| CH₂ wagging | 1370 | - | IR, Raman |

| CH₂ twisting | 1280 | - | IR, Raman |

| C-C stretch | 1052 | - | Raman |

| C-F stretch | 1085 | - | IR, Raman |

| F-C-C-F bending | 503 | 461 | Raman |

Note: A complete vibrational assignment is complex, and some bands of the trans conformer are unresolved or overlap with those of the more abundant gauche conformer.[5][6]

Microwave Spectroscopy Data

Microwave spectroscopy provides highly accurate rotational constants, which are used to determine the precise molecular geometry of the conformers.

Table 2: Rotational Constants (MHz) for the gauche Conformer of this compound [7]

| Rotational Constant | Value (MHz) |

| A | 10107.5 |

| B | 4945.3 |

| C | 3633.8 |

Note: The trans conformer, having a center of symmetry, does not have a permanent dipole moment and is therefore microwave inactive.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹⁹F NMR spectroscopy provides information on the time-averaged conformation of this compound in the gas or liquid phase through the analysis of coupling constants.

Table 3: Vicinal Coupling Constants (Hz) for this compound [8][9]

| Coupling Constant | Gas Phase (Hz) | Liquid Phase (Hz) |

| ³J(H-H) (gauche) | 1.50 | - |

| ³J(H-H) (trans) | 5.66 | - |

| ³J(H-F) (gauche) | - | 30.81 |

| ³J(H-F) (trans) | - | 47.88 |

| ³J(F-F) | - | -10.67 |

Note: The observed coupling constants are a weighted average of the coupling constants for the individual conformers, reflecting their relative populations.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic measurements. The following sections outline the typical protocols for obtaining the spectroscopic data presented above.

Sample Preparation

The sample of this compound is typically purified by bulb-to-bulb distillation to remove any impurities.[9] For gas-phase measurements, the sample is introduced into an evacuated spectroscopic cell to the desired pressure. For liquid-phase measurements, the sample can be studied neat or in a suitable solvent.

Infrared Spectroscopy

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Gas-Phase Protocol:

-

The gas cell (e.g., 10 cm path length) with appropriate windows (e.g., KBr or CsI) is evacuated.[5]

-

The this compound sample is introduced into the cell to a pressure of several torr.[5]

-

Spectra are recorded over a range of approximately 4000 to 400 cm⁻¹.[6]

-

Data is typically collected and averaged over multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The observed absorption bands are assigned to the vibrational modes of the gauche and trans conformers based on their characteristic frequencies and rotational-vibrational contours.

Raman Spectroscopy

-

Instrumentation: A laser Raman spectrometer equipped with a high-power laser (e.g., Argon ion laser) and a sensitive detector (e.g., a CCD camera) is employed.

-

Gas-Phase Protocol:

-

A specialized gas cell is filled with the this compound sample.

-

The laser beam is focused into the center of the cell.

-

Scattered light is collected at a 90° angle to the incident beam.

-

A notch filter is used to remove the strong Rayleigh scattering.

-

-

Liquid-Phase Protocol:

-

The liquid sample is placed in a capillary tube or a cuvette.

-

Temperature-dependent studies can be performed by controlling the sample temperature to determine the enthalpy difference between the conformers.[6]

-

-

Data Analysis: The frequencies and depolarization ratios of the Raman bands are used to assign them to the vibrational modes of the two conformers. The temperature dependence of the intensity of specific bands can be used to calculate the enthalpy difference (ΔH) between the conformers.[6]

Microwave Spectroscopy

-

Instrumentation: A conventional Stark-modulated microwave spectrometer is used.

-

Protocol:

-

The waveguide sample cell is filled with this compound vapor at low pressure.

-

The microwave frequency is swept over a range (e.g., 8-40 GHz) to observe rotational transitions.

-

The Stark effect is used to modulate the absorption signals and aid in the assignment of rotational quantum numbers.

-

-

Data Analysis: The frequencies of the observed transitions are fitted to a rotational Hamiltonian to determine the rotational constants of the gauche conformer.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex spectra.

-

Gas-Phase Protocol:

-

Liquid-Phase Protocol:

-

The sample is dissolved in a suitable deuterated solvent.

-

Temperature-dependent studies can be performed to investigate changes in the conformational equilibrium.

-

-

Data Analysis: The complex multiplets in the ¹H and ¹⁹F spectra are analyzed using simulation software to extract the chemical shifts and coupling constants.[9] These parameters provide insights into the relative populations of the gauche and trans conformers.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited.

References

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound [sas.upenn.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Unraveling the Conformational Puzzle: A Technical Guide to the Stability of 1,2-Difluoroethane Gauche and Anti Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational isomerism of 1,2-difluoroethane presents a classic case of the gauche effect, where the gauche conformer is counterintuitively more stable than the anti conformer. This in-depth technical guide explores the core principles governing this phenomenon, providing a comprehensive overview of the theoretical underpinnings and experimental evidence. Quantitative data from various analytical techniques are summarized, and detailed experimental methodologies are provided. This document serves as a critical resource for researchers in physical organic chemistry, computational chemistry, and drug design, where understanding and predicting molecular conformation is paramount.

Introduction

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its influence on their physical, chemical, and biological properties. While steric hindrance is a primary determinant of conformational preference in many acyclic systems, favoring staggered arrangements that maximize the distance between bulky substituents, certain molecules exhibit anomalous behavior. This compound is a quintessential example of such an anomaly, demonstrating a preference for the gauche conformation over the anti (or trans) conformation. This phenomenon, known as the "gauche effect," has been a subject of extensive research, as it highlights the subtle interplay of stereoelectronic and steric interactions that govern molecular stability.

This whitepaper provides a detailed examination of the gauche versus anti conformer stability in this compound. It delves into the theoretical models proposed to explain the gauche effect, presents a compilation of quantitative data obtained from various experimental and computational studies, and outlines the methodologies of the key experiments employed in these investigations.

Theoretical Framework: The Gauche Effect in this compound

The preference for the gauche conformer in this compound, despite the intuitive expectation that the electronegative fluorine atoms would favor a maximal separation in the anti conformation to minimize dipole-dipole repulsion, is attributed to a combination of stabilizing and destabilizing forces. The two primary explanations for the gauche effect are hyperconjugation and bent bonds, with hyperconjugation being the more widely accepted model.

Hyperconjugation

The predominant theory explaining the gauche effect in this compound is hyperconjugation.[1][2][3] This stereoelectronic interaction involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the gauche conformation of this compound, a favorable overlap exists between the C-H σ bonding orbitals and the C-F σ anti-bonding orbitals.[2][4]

Due to the high electronegativity of fluorine, the C-F σ* orbital is a good electron acceptor, while the C-H σ orbital is a relatively good electron donor.[2] The gauche arrangement, with a dihedral angle of approximately 60-72°, allows for an effective anti-periplanar alignment of these orbitals, leading to a stabilizing interaction.[5][6] In contrast, in the anti conformation (180° dihedral angle), the C-H σ orbitals are not optimally aligned with the C-F σ* orbitals. While there is a C-F σ to C-F σ* interaction, it is less stabilizing.[7]

Natural Bond Orbital (NBO) analysis has been instrumental in quantifying these interactions, showing that the sum of hyperconjugative interactions is greater in the gauche conformer than in the anti conformer.[7] Specifically, the σ(C-H) → σ*(C-F) interactions in the gauche form are significantly stabilizing.[7]

Steric Repulsion and Other Factors

While hyperconjugation provides a strong stabilizing force for the gauche conformer, steric repulsion between the fluorine atoms and other groups cannot be entirely neglected.[5] The F-C-C-F dihedral angle in the gauche conformer is experimentally determined to be around 71-73°, which is larger than the ideal 60° angle.[1][2] This deviation is attributed to a balance between maximizing hyperconjugative stabilization and minimizing steric strain between the fluorine atoms.[3]

The existence of a metastable trans (anti) conformer is thought to arise from a competition between decreasing hyperconjugative stabilization and decreasing steric exchange repulsion as the F-C-C-F dihedral angle increases towards 180°.[6][8] It is the interplay of these opposing forces that dictates the final geometry and relative energies of the conformers.

Quantitative Data Summary

The relative stability and geometry of the gauche and anti conformers of this compound have been extensively studied using a variety of experimental and computational methods. The following tables summarize the key quantitative findings.

Table 1: Energy Differences and Dihedral Angles

| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |

| Energy Difference (kcal/mol) | 0 | 0.6 - 1.0 | Computational | [4][5] |

| (more stable) | ||||

| Energy Difference (kJ/mol) | 0 | 4.2 | Computational | [2] |

| (more stable) | ||||

| F-C-C-F Dihedral Angle | 68° - 73° | 180° | Experimental (Microwave Spectroscopy, Gas Electron Diffraction) & Computational | [1][2][3] |

Table 2: Selected Bond Lengths and Angles

| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |

| C-C Bond Length (pm) | 150 | 151.4 | High-resolution IR spectroscopy & in silico | [3] |

| C-C-F Bond Angle | Increased by ~3.2° (relative to ideal tetrahedral) | - | High-resolution IR spectroscopy & in silico | [3] |

Table 3: NMR J-Coupling Constants

| Coupling Constant | Value (Hz) | Conformer Influence | Method | Reference |

| J(H-H) vicinal | 5.66 and 1.50 | Strongly dependent on conformer population | 1H NMR | [9] |

| J(H-F) geminal | 47.88 | Slightly dependent on conformer population | 1H/19F NMR | [9] |

| J(H-F) vicinal | 30.81 | Strongly dependent on conformer population | 1H/19F NMR | [9] |

| J(F-F) | -10.67 | Indicative of gauche preference | 19F NMR | [9] |

| ¹J(C-F) | Varies with molecular dipole | Not directly influenced by hyperconjugation | NMR | [10][11][12] |

Experimental Protocols

The determination of the conformational preferences and structural parameters of this compound relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies for the key experiments cited.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of gaseous molecules by analyzing the scattering pattern of an electron beam interacting with the molecules.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar).[13]

-

Electron Beam Generation: A high-energy electron beam is generated by an electron gun.[13]

-

Scattering: The electron beam is directed to intersect with the effusing gas stream from a nozzle. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.[13]

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[13]

-

Data Analysis: The radial distribution of the diffraction intensities is analyzed. This distribution is a function of the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and dihedral angles for both the gauche and anti conformers can be determined, as well as their relative populations.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be deduced.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of sweeping frequency.

-

Detection: The absorption of microwave radiation at specific frequencies, corresponding to the rotational transitions of the gauche and anti conformers, is detected. Stark modulation, where an electric field is applied, can be used to aid in the assignment of rotational transitions.

-

Spectral Analysis: The frequencies of the observed rotational transitions are used to determine the rotational constants (A, B, and C) for each conformer. These constants are inversely proportional to the principal moments of inertia.

-

Structure Determination: By analyzing the rotational constants of different isotopically substituted versions of this compound, the precise atomic coordinates and thus the bond lengths, bond angles, and dihedral angles of each conformer can be determined. The relative intensities of the spectral lines can also provide information about the relative abundance of the conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in the solution and gas phases. The analysis of spin-spin coupling constants (J-couplings) provides information about the dihedral angles between coupled nuclei.

Methodology:

-

Sample Preparation: A sample of this compound is prepared, either as a neat liquid, in a suitable solvent, or in the gas phase within an NMR tube.[9] For gas-phase studies, the sample is purified by bulb-to-bulb distillation, degassed, and evaporated into the NMR tube, which is then sealed under vacuum.[9]

-

Data Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The observed chemical shifts and coupling constants are extracted from the spectra. For this compound, the spectra are complex due to the magnetic non-equivalence of the protons and fluorine atoms. Computer programs are often used to simulate the spectra and refine the coupling constants.[9]

-

Conformational Analysis: The vicinal coupling constants (³J) are particularly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring the time-averaged coupling constants, and with knowledge of the coupling constants for the pure gauche and anti conformers (often estimated from model compounds or theoretical calculations), the relative populations of the conformers in equilibrium can be determined.

Visualizations

The Gauche Effect: A Balance of Forces

The following diagram illustrates the key factors influencing the conformational stability of this compound.

References

- 1. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [sas.upenn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. This compound: the angular dependance on 1J(CF) coupling constants is independent of hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 12. This compound: the angular dependance on 1J(CF) coupling constants is independent of hyperconjugation. | Semantic Scholar [semanticscholar.org]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

The Gauche Effect in 1,2-Difluoroethane: A Historical and Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the foundational principles and experimental validation of the gauche effect in 1,2-difluoroethane.

The preference of this compound to adopt a gauche conformation over the sterically less hindered anti conformation is a classic example of the gauche effect, a phenomenon that has intrigued chemists for decades. This counterintuitive conformational preference, where the two fluorine atoms are in closer proximity, has been a subject of extensive experimental and theoretical investigation. Understanding the origins of this effect is crucial for predicting and controlling molecular conformation, a key aspect in drug design and materials science.

A Historical Timeline of Discovery

The journey to understanding the gauche effect in this compound began in the mid-20th century. Early spectroscopic studies hinted at the presence of multiple rotational isomers, or conformers. In 1960, Klaboe and Nielsen's work on the infrared and Raman spectra of this compound at various temperatures suggested that the gauche and anti (or trans) conformers had comparable stability.[1][2] However, it was later demonstrated through gas-phase electron diffraction in 1973 by Van Schaick et al. that the gauche conformation is indeed the preferred one.[1][2] This finding was further corroborated by microwave spectroscopy, which provided a more precise dihedral angle for the F-C-C-F moiety.[1][2]

These initial experimental observations set the stage for a deeper theoretical exploration into the underlying causes of this conformational anomaly. While steric hindrance would favor the anti conformer, where the bulky fluorine atoms are furthest apart, the prevailing explanation for the gauche preference lies in stereoelectronic effects, specifically hyperconjugation.

Experimental Evidence and Methodologies

A variety of experimental techniques have been employed to investigate the conformational landscape of this compound. These methods have not only confirmed the greater stability of the gauche conformer but have also provided quantitative data on the energy differences and structural parameters of the conformers.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy were among the first techniques used to study the conformational isomers of this compound. By analyzing the vibrational spectra at different temperatures, researchers could identify bands corresponding to the gauche and anti conformers. The relative intensities of these bands change with temperature, allowing for the determination of the enthalpy difference (ΔH) between the two forms.

Experimental Protocol: A typical experiment involves recording the IR or Raman spectrum of this compound in the gas or liquid phase over a range of temperatures. The sample is placed in a temperature-controlled cell. For IR spectroscopy, a Fourier-transform infrared (FTIR) spectrometer is commonly used. For Raman spectroscopy, a laser is used to excite the sample, and the scattered light is analyzed. The integrated intensities of specific vibrational bands unique to each conformer (e.g., C-F stretching or C-C-F bending modes) are measured at each temperature. A van't Hoff plot (ln(K_eq) vs 1/T), where K_eq is the equilibrium constant calculated from the intensity ratios, is then used to determine the enthalpy difference between the conformers.

Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of molecules. By scattering a beam of electrons off the molecules and analyzing the resulting diffraction pattern, detailed information about bond lengths, bond angles, and dihedral angles can be obtained. Electron diffraction studies provided the first definitive evidence that the gauche conformer is the dominant species in the gas phase.[3][4]

Experimental Protocol: In a gas electron diffraction experiment, a high-energy electron beam is directed through a jet of the gaseous sample in a high-vacuum chamber. The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle. This experimental scattering curve is then compared to theoretical curves calculated for different molecular geometries. A least-squares fitting procedure is used to find the structural parameters (bond lengths, angles, and dihedral angles) and the relative abundance of each conformer that best reproduce the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal spin-spin coupling constants (³J), provides valuable information about the time-averaged dihedral angles in molecules. For this compound, the analysis of ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F coupling constants can be used to determine the relative populations of the gauche and anti conformers in solution.

Experimental Protocol: High-resolution ¹H and ¹⁹F NMR spectra of this compound are recorded in a suitable solvent at a specific temperature. The analysis of the complex spin system (AA'A''A'''XX') requires the use of computational methods to extract the various coupling constants.[5] The observed vicinal coupling constants are a weighted average of the coupling constants for the gauche and anti conformers. By using empirically derived Karplus-type equations that relate the coupling constant to the dihedral angle, the populations of the conformers can be estimated.

Theoretical Explanations for the Gauche Effect

The preference for the gauche conformation in this compound is primarily attributed to a stabilizing stereoelectronic interaction known as hyperconjugation.

Hyperconjugation

The most widely accepted explanation for the gauche effect in this compound is the stabilizing interaction between the bonding σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σ_CH → σ_CF).[6][7][8] This interaction is most effective when the two orbitals are anti-periplanar to each other, a condition that is met in the gauche conformation. In this arrangement, electron density from the C-H bonding orbital can delocalize into the low-lying C-F antibonding orbital, leading to a net stabilization of the molecule. In the anti conformation, the corresponding interaction is between a C-H bonding orbital and a C-H antibonding orbital (σ_CH → σ_CH), which is a less stabilizing interaction.[9][10]

The Natural Bond Orbital (NBO) analysis is a computational method that can quantify these hyperconjugative interactions. NBO calculations show that the sum of the stabilizing σ_CH → σ*_CF interactions in the gauche conformer is greater than the sum of the corresponding interactions in the anti conformer.[9][10]

dot

Caption: Hyperconjugation in gauche vs. anti this compound.

Electrostatic Interactions

While hyperconjugation is the dominant factor, electrostatic interactions also play a role. An alternative explanation suggests that the gauche preference arises from favorable electrostatic interactions, specifically the polarization of the electron density.[1] However, the hyperconjugation model is more widely supported by computational evidence.[6][7][8] It is likely that a combination of both hyperconjugation and subtle electrostatic effects contributes to the overall conformational preference.

Quantitative Data Summary

The following tables summarize key quantitative data for the conformational analysis of this compound from various experimental and theoretical studies.

Table 1: Conformational Energy Differences

| Method | Phase | ΔE (E_anti - E_gauche) (kcal/mol) | Reference |

| Infrared Spectroscopy | Gas | ~0.6 | [11] |

| Electron Diffraction | Gas | 0.67 | [3] |

| Ab initio Calculations | Gas | 0.5 - 1.0 | [9][10] |

| Interacting Quantum Atoms (IQA) | Gas | 4.2 kJ/mol (~1.0 kcal/mol) | [1] |

Table 2: Key Structural Parameters (from Electron Diffraction)

| Parameter | Gauche Conformer | Anti Conformer |

| Dihedral Angle (F-C-C-F) | ~72° | 180° |

| C-C Bond Length (Å) | 1.503 | 1.503 |

| C-F Bond Length (Å) | 1.389 | 1.389 |

| C-C-F Bond Angle (°) | 110.3 | 110.3 |

Logical Workflow for Conformational Analysis

The process of determining the conformational preference of this compound involves a combination of experimental measurements and theoretical calculations.

dot

Caption: Workflow for this compound conformational analysis.

Conclusion

The study of the gauche effect in this compound provides a fascinating case study in the subtle interplay of electronic and steric effects that govern molecular conformation. The historical progression from initial spectroscopic observations to sophisticated computational analyses has solidified our understanding of hyperconjugation as the primary driving force behind this phenomenon. For professionals in drug development and materials science, a thorough grasp of the gauche effect and its underlying principles is indispensable for the rational design of molecules with desired three-dimensional structures and properties. The experimental and theoretical frameworks established through the study of this seemingly simple molecule continue to inform our approach to conformational analysis in more complex systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gauche effect in this compound. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. rzepa.net [rzepa.net]

- 11. DSpace [kb.osu.edu]

An In-depth Technical Guide to Intermolecular Forces in Liquid 1,2-Difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluoroethane (HFC-152) presents a fascinating case study in the interplay of intramolecular and intermolecular forces. Uniquely, its conformational equilibrium in the liquid phase is governed by a delicate balance of the gauche effect, dipole-dipole interactions, and London dispersion forces. This technical guide provides a comprehensive analysis of these interactions in liquid this compound, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as solvent design and drug development.

Conformational Isomerism in this compound

This compound can exist in two primary staggered conformations: gauche and anti (or trans).[1] These conformers arise from the rotation around the central carbon-carbon single bond.[1] In the gaseous state, the gauche conformation is notably more stable than the anti conformation, a phenomenon known as the "gauche effect".[2][3] This stability is primarily attributed to hyperconjugation, a stereoelectronic interaction involving the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital.[4][5] This interaction is maximized in the gauche arrangement.[5] In the liquid state, the gauche and trans conformers are approximately equally abundant and readily interconvert.[6]

The Gauche Effect

The preference for the gauche conformation in this compound is a well-documented example of the gauche effect.[5] This effect is counterintuitive from a purely steric and electrostatic standpoint, as the anti conformation would place the two bulky and electronegative fluorine atoms furthest apart, minimizing both steric repulsion and dipole-dipole repulsion.[3] However, quantum mechanical calculations and experimental evidence have shown that hyperconjugative interactions are the dominant stabilizing factor for the gauche conformer.[7][8] Specifically, the interaction between the σ(C-H) bonding orbital and the σ*(C-F) antibonding orbital is most effective in the gauche arrangement, leading to a lower overall energy.[3][7]

Intermolecular Forces in the Liquid State

In the condensed liquid phase, the conformational equilibrium of this compound is further influenced by intermolecular forces. These forces, acting between neighboring molecules, include dipole-dipole interactions and London dispersion forces.

Dipole-Dipole Interactions

The gauche conformer of this compound possesses a significant net dipole moment, whereas the anti conformer has a zero dipole moment due to symmetry.[9] Consequently, in the liquid state, molecules in the gauche conformation can align to create favorable dipole-dipole interactions, which are a type of van der Waals force. These attractive interactions contribute to the stabilization of the gauche form in the liquid phase. In more polar solvents, the gauche conformation is even more strongly preferred.[3]

London Dispersion Forces

London dispersion forces are present between all molecules, regardless of their polarity. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. For this compound, both the gauche and anti conformers will experience London dispersion forces with neighboring molecules. The strength of these forces depends on the size, shape, and polarizability of the molecules.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a basis for understanding the interplay of intramolecular and intermolecular forces.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄F₂ | [10] |

| Molar Mass | 66.051 g·mol⁻¹ | [6] |

| Boiling Point | 30.7 °C (303.8 K) | [6] |

| Melting Point | -104 °C (169 K) | [6] |

| Liquid Density | 0.913 g/mL | [6] |

| Dipole Moment (gas phase) | 2.67 D | [11] |

| F-C-C-F Dihedral Angle (gauche) | ~72° | [6] |

| F-C-C-F Dihedral Angle (anti) | 180° | [1] |

Table 1: Physical Properties of this compound

| Conformer | Interaction Energy Contribution (kcal/mol) | Total Stabilization (kcal/mol) | Reference(s) |

| Gauche | 2 x σ(C-H)/σ(C-F) = 4.9 | 16.6 | [7] |

| 2 x σ(C-H)/σ(C-H) = 2.6 | [7] | ||

| 2 x σ(C-F)/σ(C-H) = 0.8 | [7] | ||

| Anti | 4 x σ(C-H)/σ(C-H) = 2.5 | 13.6 | [7] |

| 2 x σ(C-F)/σ*(C-F) = 1.8 | [7] |

Table 2: Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions in this compound Conformers

Experimental and Computational Protocols

Spectroscopic Analysis of Conformational Equilibrium

Objective: To determine the relative populations of the gauche and anti conformers in liquid this compound using infrared (IR) or Raman spectroscopy.

Methodology:

-

Sample Preparation: A sample of high-purity liquid this compound is placed in a suitable liquid-phase IR or Raman cell with appropriate window materials (e.g., KBr for IR, quartz for Raman).

-

Data Acquisition: The IR or Raman spectrum of the liquid sample is recorded over a range of wavenumbers that includes vibrational modes sensitive to the conformational state of the molecule. The far-infrared region (50-370 cm⁻¹) is particularly useful for observing asymmetric torsional frequencies.[12]

-

Spectral Analysis: The integrated intensities of specific absorption bands corresponding to the gauche and anti conformers are measured. The relative populations of the two conformers can be determined by applying the Beer-Lambert law (for IR) or a similar relationship for Raman scattering, assuming that the molar absorptivities or scattering cross-sections of the chosen bands are known or can be estimated.

-

Temperature Dependence Studies: The experiment can be repeated at different temperatures to study the thermodynamics of the conformational equilibrium. The enthalpy difference (ΔH°) between the conformers can be determined from a van 't Hoff plot of the logarithm of the equilibrium constant (K_eq = [gauche]/[anti]) versus the inverse of the temperature (1/T).

Molecular Dynamics (MD) Simulations

Objective: To investigate the intermolecular interactions and conformational dynamics of liquid this compound at the atomic level.

Methodology:

-

Force Field Parameterization: A suitable classical force field (e.g., OPLS-AA, CHARMM, or a custom-developed force field) is selected to describe the intra- and intermolecular interactions of this compound. The force field parameters (e.g., partial charges, van der Waals parameters, torsional potentials) are crucial for accurately representing the physical properties of the system.

-

System Setup: A simulation box is created containing a sufficient number of this compound molecules to represent the bulk liquid. The system is typically set up under periodic boundary conditions to minimize edge effects.

-

Equilibration: The system is first subjected to an equilibration phase to allow it to reach a stable temperature and pressure. This typically involves an initial energy minimization followed by a series of short MD runs where temperature and pressure are gradually brought to the desired values.

-

Production Run: Once the system is equilibrated, a long production run is performed to generate a trajectory of atomic positions and velocities over time.

-

Data Analysis: The trajectory data is analyzed to calculate various properties of the liquid, including:

-

Radial Distribution Functions (RDFs): To characterize the local structure and intermolecular distances.

-

Conformational Population Analysis: To determine the relative abundance of gauche and anti conformers.

-

Dipole Moment Fluctuations: To understand the collective dielectric properties.

-

Interaction Energy Calculations: To quantify the contributions of different intermolecular forces (e.g., electrostatic, van der Waals).

-

Visualizations

Caption: Conformational equilibrium between the gauche and anti forms of this compound.

References

- 1. This compound [sas.upenn.edu]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. rzepa.net [rzepa.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 1,2-Difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluoroethane (CH₂FCH₂F) is a molecule of significant interest in conformational analysis due to the "gauche effect," where the gauche conformer is unusually more stable than the anti conformer. This technical guide provides a detailed examination of the molecular geometry, bond angles, and dihedral angles of the two primary conformers of this compound. The information is compiled from experimental data obtained through gas electron diffraction and microwave spectroscopy, as well as computational studies. All quantitative data is summarized for clear comparison, and the underlying principles of the key experimental methodologies are described.

Conformational Analysis of this compound

Rotation around the central carbon-carbon single bond in this compound gives rise to two stable staggered conformations: gauche and anti (or trans).[1] In the majority of substituted ethanes, the anti conformation, where the two substituents are farthest apart (180° dihedral angle), is the most stable due to minimized steric hindrance. However, this compound is a classic example of the gauche effect, where the gauche conformer, with a dihedral angle of approximately 60-70°, is energetically favored over the anti conformer.[2][3][4] This phenomenon is primarily attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding (σ*) orbitals, which are maximized in the gauche arrangement.[3][5]

Molecular Geometry and Bond Parameters

The precise bond lengths, bond angles, and dihedral angles of the gauche and anti conformers of this compound have been determined through a combination of experimental techniques, most notably gas electron diffraction and microwave spectroscopy, and corroborated by computational modeling.

Quantitative Data Summary

The following table summarizes the key geometric parameters for the gauche and anti conformers of this compound.

| Parameter | Gauche Conformer | Anti Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.506[6] | 1.520[6] |

| C-F | 1.401 ± 0.006 | 1.401 ± 0.006 |

| C-H | 1.099 | 1.094 ± 0.002 |

| Bond Angles (°) | ||

| ∠C-C-F | 107.8[7] | 107.4 ± 0.5 |

| ∠H-C-C | ~111.4 | 111.4 ± 0.2 |

| ∠H-C-H | ~110.0 | 110.0 ± 0.3 |

| ∠H-C-F | 108.2[7] | 108.2 ± 0.3 |

| Dihedral Angle (°) | ||

| ∠F-C-C-F | 71.0 ± 0.3[6] | 180 (fixed) |

Experimental Protocols: Principles and Methodologies

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques that probe the molecule's structure in the gas phase, free from intermolecular interactions.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gaseous state.[8]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules. The scattering pattern is dependent on the internuclear distances.

-

Detection: The scattered electrons are detected, creating a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, from which the bond lengths, bond angles, and the relative abundance of the conformers can be derived by fitting to a molecular model.[8]

Microwave Spectroscopy

Microwave spectroscopy provides highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its geometry.[9][10]

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Rotational Transitions: Molecules with a permanent dipole moment, such as the gauche conformer of this compound, absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels.[11] The anti conformer, lacking a net dipole moment, is microwave inactive.

-

Spectrum Generation: The absorption of microwave radiation is detected and plotted as a function of frequency, resulting in a rotational spectrum.

-

Structural Determination: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.[12] By analyzing the rotational constants of different isotopically substituted versions of the molecule, a detailed and highly accurate molecular structure, including bond lengths and angles, can be determined.

Visualization of Conformational Relationship